An In-depth Technical Guide to 1-Fluoro-4-(4-iodophenoxy)benzene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Fluoro-4-(4-iodophenoxy)benzene: Synthesis, Properties, and Applications
Introduction
1-Fluoro-4-(4-iodophenoxy)benzene is a halogenated diaryl ether of significant interest to the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its molecular architecture, featuring a fluorinated phenyl ring linked via an ether bridge to an iodinated phenyl ring, provides a unique combination of functionalities. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the iodine atom serves as a versatile handle for further chemical modifications, particularly in cross-coupling reactions. This guide provides a comprehensive overview of the known properties, a detailed protocol for its synthesis, and a discussion of its potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
While extensive experimental data for 1-Fluoro-4-(4-iodophenoxy)benzene is not widely available in public literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise measurements.
| Property | Value | Source |
| CAS Number | 886762-45-4 | [1][2] |
| Molecular Formula | C₁₂H₈FIO | [2] |
| Molecular Weight | 314.10 g/mol | [2] |
| Appearance | Off-white to light yellow solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water. |
Proposed Synthesis: The Ullmann Condensation
The synthesis of 1-Fluoro-4-(4-iodophenoxy)benzene can be efficiently achieved via a copper-catalyzed Ullmann condensation. This classic and reliable method for forming C-O bonds is well-suited for the coupling of an aryl halide with a phenol.[3][4] The proposed reaction involves the coupling of 4-fluorophenol with 1,4-diiodobenzene. The iodine on one position of 1,4-diiodobenzene is more reactive and can be selectively coupled under controlled conditions.
Reaction Scheme
Caption: Proposed synthesis of 1-Fluoro-4-(4-iodophenoxy)benzene via Ullmann condensation.
Detailed Experimental Protocol
Materials:
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4-Fluorophenol
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1,4-Diiodobenzene
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Copper(I) iodide (CuI)
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Toluene
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 eq), 1,4-diiodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
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Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorophenol.
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Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Workup:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Separate the organic layer and wash it sequentially with water (2x) and brine (1x).
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford 1-Fluoro-4-(4-iodophenoxy)benzene as a solid.
Rationale for Experimental Choices:
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Excess 1,4-Diiodobenzene: Using a slight excess of the diiodobenzene helps to drive the reaction to completion and minimize the formation of the bis-arylated byproduct.
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Copper(I) Iodide: CuI is a common and effective catalyst for Ullmann condensations.
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Potassium Carbonate: Anhydrous potassium carbonate is used as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
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Anhydrous DMF: A high-boiling polar aprotic solvent like DMF is ideal for this reaction as it can solubilize the reactants and withstand the high temperatures required. Anhydrous conditions are crucial to prevent side reactions.
Characterization Workflow
A standard workflow for the characterization of the synthesized 1-Fluoro-4-(4-iodophenoxy)benzene would involve the following spectroscopic and analytical techniques.
Caption: Standard workflow for the characterization of 1-Fluoro-4-(4-iodophenoxy)benzene.
Potential Applications
The unique structural features of 1-Fluoro-4-(4-iodophenoxy)benzene make it a valuable building block in several areas of chemical research and development:
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Pharmaceutical Synthesis: The diaryl ether motif is a common scaffold in many biologically active molecules. The fluorine atom can be strategically incorporated to improve pharmacokinetic properties such as metabolic stability and membrane permeability. The iodine atom allows for the introduction of further complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of a diverse library of potential drug candidates.
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Materials Science: Fluorinated and iodinated aromatic compounds are precursors to advanced materials. This molecule could be used in the synthesis of liquid crystals, polymers with specific optical or electronic properties, and functionalized organic materials.
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Agrochemicals: The introduction of fluorine atoms into agrochemicals is a common strategy to enhance their efficacy and stability. 1-Fluoro-4-(4-iodophenoxy)benzene could serve as a key intermediate in the synthesis of novel pesticides and herbicides.
Conclusion
1-Fluoro-4-(4-iodophenoxy)benzene is a promising synthetic intermediate with significant potential in various scientific disciplines. While detailed experimental data on its physical properties are currently limited, this guide provides a robust framework for its synthesis via the Ullmann condensation and outlines its likely characteristics and applications. As research in fluorinated and iodinated organic compounds continues to expand, the utility of this versatile building block is expected to grow.
References
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Oakwood Chemical. 1-Fluoro-4-(4-iodophenoxy)benzene. [Link]
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PubChem. 4-Fluoroiodobenzene. [Link]
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Stenutz. 1-fluoro-4-(4-fluorophenoxy)benzene. [Link]
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AOBChem USA. 1-Fluoro-4-(4-nitrophenoxy)benzene. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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Cheméo. Chemical Properties of Benzene, 1-fluoro-4-iodo- (CAS 352-34-1). [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
- Google Patents. EP0389352B1 - 4-Fluoro-benzene derivatives, process for their preparation and pharmaceutical compositions containing these compounds.
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ARKAT USA, Inc. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
- Google Patents. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
- Google Patents.
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
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Organic Chemistry Frontiers. Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. [Link]
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NIST WebBook. Benzene, 1-fluoro-4-nitro-. [Link]
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NIST WebBook. Benzene, 1,4-difluoro-. [Link]
